
coreximine CAS number 483-45-4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Coreximine

Cat. No.: B1618875 Get Quote

An In-depth Technical Guide to Corymine (CAS No. 483-45-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Corymine (erroneously referred to

as Coreximine), an alkaloid with the CAS number 483-45-4. The document details its chemical

properties, synthesis, and known biological activities, with a focus on its mechanisms of action

as a neurotransmitter receptor antagonist and a potential enzyme inhibitor. This guide is

intended for researchers, scientists, and professionals in drug development, offering a

consolidation of key technical information, including experimental protocols and quantitative

data, to support further investigation and development of this compound.

Chemical and Physical Properties
Corymine is a naturally occurring alkaloid belonging to the akuammiline family of monoterpene

indole alkaloids.[1] It is characterized by a complex pentacyclic structure.
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Property Value Source(s)

CAS Number 483-45-4 [2][3][4][5]

Molecular Formula C₁₉H₂₁NO₄ [2][3][4]

Molecular Weight 327.37 g/mol [2][3]

Synonyms

(S)-(+)-Coreximine, 13aα-

Berbine-2,11-diol, 3,10-

dimethoxy-

[2][5]

Melting Point 253-256 °C [4]

Water Solubility
412.2 mg/L @ 25 °C

(estimated)
[4]

Storage Conditions Refrigerator, <-15°C [3][4]

Synthesis
The total synthesis of Corymine has been accomplished and reported in the scientific literature.

Due to its complex, sterically hindered pentacyclic framework, its synthesis is a significant

challenge.[6]

Two notable synthetic routes are:

Enantioselective Total Synthesis: A method starting from commercially available N-

nosyltryptamine achieves the synthesis of (+)-corymine in 11 steps with an overall yield of

3.6%.[6] Key steps in this synthesis include a copper-catalyzed enantioselective addition to

create a key stereocenter, an intramolecular nucleophilic addition to form the cyclohexyl and

pyrrolidinyl rings, and a nickel-catalyzed cyclization for the azepanyl ring.[6]

Racemic Total Synthesis: The first total synthesis of (±)-corymine was achieved in 21 steps

with an overall yield of 3.4%, starting from N-protected tryptamine.[7]

A generalized workflow for the enantioselective total synthesis is depicted below.
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Caption: Generalized workflow for the enantioselective total synthesis of (+)-Corymine.

Biological Activities and Mechanisms of Action
Corymine exhibits a range of biological activities, with its most well-characterized effects being

on the central nervous system.

Glycine and GABA Receptor Antagonism
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Corymine is a potent antagonist of the glycine receptor and also exhibits inhibitory effects on

the GABA-A receptor.

This protocol describes the method used to characterize the effects of Corymine on glycine and

GABA receptors expressed in Xenopus oocytes.

Oocyte Preparation:

Oocytes are surgically removed from adult female Xenopus laevis frogs.

The oocytes are treated with collagenase to remove the follicular layer.

Healthy, mature oocytes are selected for injection.

Receptor Expression:

RNA is extracted from rat brain and spinal cord.

The extracted RNA, containing the mRNA for GABA and glycine receptors, is injected into

the prepared oocytes.

The oocytes are incubated for 2-4 days to allow for the expression of the receptors on the

oocyte membrane.

Electrophysiological Recording:

A two-electrode voltage-clamp apparatus is used to measure the ion currents across the

oocyte membrane.

The oocyte is placed in a recording chamber and perfused with a standard frog Ringer's

solution.

Two microelectrodes, one for voltage sensing and one for current injection, are inserted

into the oocyte. The membrane potential is clamped at a holding potential of -70 mV.

Drug Application and Data Acquisition:

Glycine or GABA is applied to the oocyte to elicit a baseline current response.
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Corymine, at various concentrations, is co-applied with the agonist (glycine or GABA).

The resulting changes in the ion current are recorded and analyzed. The peak current

amplitude is measured to determine the extent of inhibition.

Agonist
Corymine Concentration
(µM)

Effect

Glycine 10.8
ED₅₀ for inhibition of glycine

response

Glycine 1 - 100

Dose-dependent reduction of

up to 80% in glycine-induced

current

GABA 1 - 100
Partial reduction of 20-30% in

GABA-induced current

Both glycine and GABA-A receptors are ligand-gated chloride ion channels that mediate

inhibitory neurotransmission. Upon binding of their respective agonists, the channels open,

allowing an influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of

the postsynaptic membrane, making it less likely to fire an action potential. Corymine acts as a

non-competitive antagonist, meaning it binds to a site on the receptor different from the agonist

binding site, thereby inhibiting the channel's function and blocking this inhibitory signal.

Presynaptic Neuron

Postsynaptic Neuron
Glycine / GABA

Glycine/GABA-A Receptor
(Chloride Channel)

binds

Cl- Influx Hyperpolarization Inhibition of
Action Potential

Corymine

antagonizes
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Caption: Corymine's antagonism of inhibitory neurotransmitter receptors.
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Dopamine β-Hydroxylase Inhibition
Corymine is reported to be a potent inhibitor of dopamine β-hydroxylase, the enzyme

responsible for the conversion of dopamine to norepinephrine.[2][3] It is suggested to have a

greater affinity for the active site of the enzyme compared to other drugs in its class.[2]

A specific experimental protocol for Corymine's inhibition of dopamine β-hydroxylase is not

readily available in the searched literature. However, a general protocol for assessing the

inhibition of this enzyme would typically involve:

Enzyme and Substrate Preparation:

Purified dopamine β-hydroxylase is obtained.

A solution of the substrate, dopamine, and the cofactor, ascorbate, is prepared in a

suitable buffer.

Inhibition Assay:

The enzyme is pre-incubated with various concentrations of the inhibitor (Corymine).

The reaction is initiated by the addition of the substrate and cofactor solution.

The reaction is allowed to proceed for a defined period at a controlled temperature.

Quantification of Product:

The reaction is stopped, typically by the addition of an acid or a chelating agent.

The amount of norepinephrine produced is quantified using a sensitive analytical method,

such as high-performance liquid chromatography (HPLC) with electrochemical detection.

Data Analysis:

The rate of norepinephrine formation is calculated for each inhibitor concentration.

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme

activity) is determined by plotting the reaction rate against the inhibitor concentration.
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Specific quantitative data, such as an IC₅₀ value for Corymine's inhibition of dopamine β-

hydroxylase, is not available in the reviewed literature.

Dopamine β-hydroxylase is a key enzyme in the catecholamine synthesis pathway. By

inhibiting this enzyme, Corymine would reduce the production of norepinephrine from

dopamine. This would lead to a decrease in noradrenergic signaling and a potential increase in

dopaminergic signaling.

Dopamine

Dopamine β-hydroxylase

Norepinephrine

Corymine
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Caption: Corymine's inhibition of dopamine β-hydroxylase in the norepinephrine synthesis
pathway.

Anticancer Activity
Corymine has demonstrated anticancer activity against the human monocytic leukemia cell

line, THP-1, in in vitro studies.[2][3]

While a specific protocol for Corymine's effect on THP-1 cells is not detailed in the available

literature, a standard cell viability assay, such as the MTT or MTS assay, would be employed.

Cell Culture:

THP-1 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal

bovine serum and antibiotics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1618875?utm_src=pdf-body-img
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0050583
https://www.researchgate.net/figure/Comparison-of-the-cytotoxicity-of-drugs-in-THP-1-cell-cultures-that-reached-a-density-of_fig3_362076360
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Drug Treatment:

Cells are seeded into 96-well plates at a predetermined density.

A serial dilution of Corymine is prepared and added to the wells.

Control wells with untreated cells and vehicle-treated cells are included.

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

Viability Assessment (MTT Assay):

An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to

each well.

The plates are incubated for a few hours, during which viable cells with active

mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Data Analysis:

The absorbance of each well is measured using a microplate reader at a specific

wavelength (e.g., 570 nm).

The percentage of cell viability is calculated relative to the untreated control.

The IC₅₀ value, the concentration of the drug that causes a 50% reduction in cell viability,

is determined.

Specific quantitative data, such as an IC₅₀ value for Corymine's effect on THP-1 cells, is not

available in the reviewed literature.

Neurotoxicity
Corymine has been shown to induce neuronal death in short-term exposure experiments.[2][3]
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A definitive protocol for assessing Corymine-induced neuronal death has not been found. A

general approach would involve:

Neuronal Cell Culture:

Primary neurons or a neuronal cell line are cultured under appropriate conditions.

Treatment with Corymine:

The cultured neurons are exposed to various concentrations of Corymine for a set

duration.

Assessment of Cell Death:

Multiple methods can be used to quantify cell death:

Dye Exclusion Assays: Using dyes like trypan blue or propidium iodide that can only

enter cells with compromised membranes (i.e., dead cells).

Lactate Dehydrogenase (LDH) Assay: Measuring the release of the cytosolic enzyme

LDH into the culture medium upon cell lysis.

Apoptosis Assays: Detecting markers of apoptosis, such as caspase activation or DNA

fragmentation (e.g., TUNEL assay).

Data Analysis:

The percentage of dead cells or the level of the measured marker is quantified for each

Corymine concentration.

An EC₅₀ or LC₅₀ value (the concentration that causes 50% of the maximal effect or is

lethal to 50% of the cells) can be calculated.

Specific quantitative data on Corymine-induced neuronal death is not available in the reviewed

literature.

Summary and Future Directions
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Corymine is a complex alkaloid with significant and diverse biological activities. Its most well-

documented effects are as a potent non-competitive antagonist of the glycine receptor and a

weaker antagonist of the GABA-A receptor. This activity provides a clear mechanism for its

effects on the central nervous system. Additionally, preliminary evidence suggests its potential

as a dopamine β-hydroxylase inhibitor, an anticancer agent, and a neurotoxin.

For drug development professionals and researchers, Corymine presents several avenues for

further investigation:

Structure-Activity Relationship Studies: To optimize its potency and selectivity for its various

targets.

In-depth Mechanistic Studies: To fully elucidate the molecular interactions with its target

receptors and enzymes.

Pharmacokinetic and Pharmacodynamic Profiling: To understand its absorption, distribution,

metabolism, and excretion, as well as its dose-response relationships in vivo.

Therapeutic Potential: To explore its potential for development as a therapeutic agent, for

example, as a pharmacological tool to study the nervous system or as a lead compound for

the development of novel drugs.

The detailed experimental protocol and quantitative data on its interaction with inhibitory

neurotransmitter receptors provide a solid foundation for further research into this promising

and complex natural product.

Disclaimer
This document is intended for informational purposes for a scientific audience and is based on

publicly available research. The information provided should not be considered as medical

advice. The handling and use of Corymine should only be conducted by qualified professionals

in a controlled laboratory setting, adhering to all appropriate safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1618875?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Current progress in the chemistry and pharmacology of akuammiline alkaloids - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to
Cocaine in Mice | PLOS One [journals.plos.org]

3. researchgate.net [researchgate.net]

4. Editorial: Methods and protocols in neurotoxicology - PMC [pmc.ncbi.nlm.nih.gov]

5. Dopamine beta-hydroxylase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

6. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic
Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With
Human-Controlled Exposure Experiments [researchprotocols.org]

7. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [coreximine CAS number 483-45-4]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1618875#coreximine-cas-number-483-45-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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